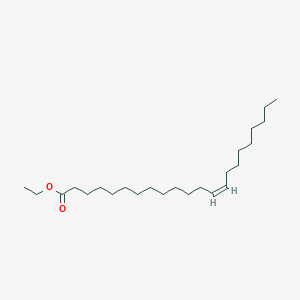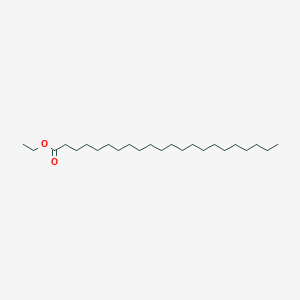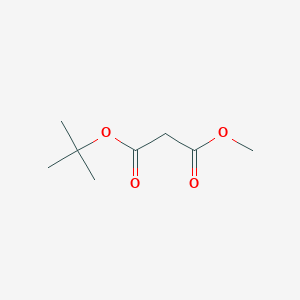
tert-Butyl methyl malonate
Overview
Description
tert-Butyl methyl malonate: is an organic compound with the molecular formula C8H14O4. It is an ester derived from malonic acid, where one of the ester groups is a tert-butyl group and the other is a methyl group. This compound is often used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Tert-Butyl Methyl Malonate (TBMM) is primarily used as a reagent in organic synthesis . It is known to interact with allylic carbonates in a stereospecific manner . The primary targets of TBMM are therefore these carbonates, which play a crucial role in various organic reactions.
Mode of Action
The interaction of TBMM with its targets involves a Pd(0)-catalyzed addition . This means that TBMM adds to the allylic carbonates in the presence of a palladium(0) catalyst, leading to the formation of new carbon-carbon bonds. This reaction is stereospecific, meaning it produces a specific geometric isomer as the product .
Biochemical Pathways
Its reaction with allylic carbonates can be considered a key step in the synthesis of various organic compounds .
Pharmacokinetics
TBMM is a liquid at room temperature, with a boiling point of 80°C at 11 mmHg and a density of 1.03 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.
Result of Action
The primary result of TBMM’s action is the formation of new carbon-carbon bonds in a stereospecific manner . This can lead to the synthesis of a wide range of organic compounds, depending on the specific allylic carbonate used in the reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl methyl malonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Alkylation: tert-Butyl methyl malonate can undergo alkylation reactions where the hydrogen atoms on the methylene group are replaced by alkyl groups. This is often achieved using strong bases like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester groups in this compound can be hydrolyzed to yield malonic acid derivatives. This reaction typically requires acidic or basic conditions.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form tert-butyl acetate and carbon dioxide.
Common Reagents and Conditions:
Alkylation: Sodium hydride, potassium tert-butoxide, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Decarboxylation: Heat.
Major Products Formed:
Alkylation: Alkyl-substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: tert-Butyl acetate, carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl methyl malonate is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: this compound is used in the development of drug candidates. Its derivatives have been investigated for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Comparison with Similar Compounds
Dimethyl malonate: An ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Di-tert-butyl malonate: An ester of malonic acid with two tert-butyl groups.
Comparison: tert-Butyl methyl malonate is unique due to the presence of both a tert-butyl group and a methyl group. This combination provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis. In contrast, dimethyl malonate and diethyl malonate are less sterically hindered, while di-tert-butyl malonate is more sterically hindered, affecting their reactivity and applications.
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSYZCWYRWHVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195404 | |
| Record name | tert-Butyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42726-73-8 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42726-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042726738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl methyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
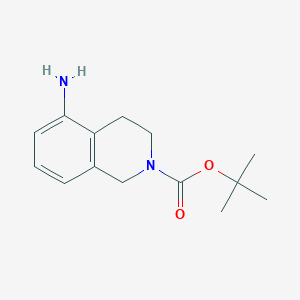
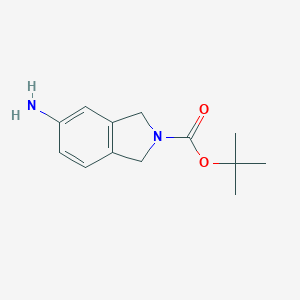
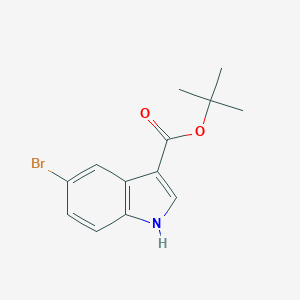
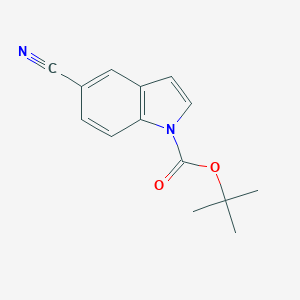
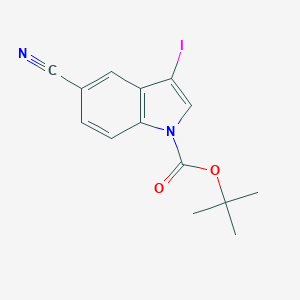
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
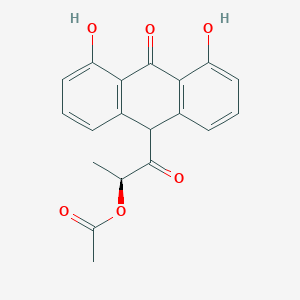
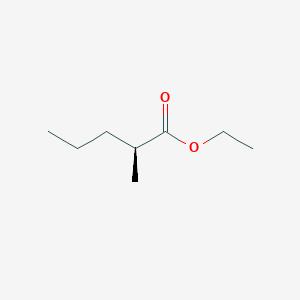
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
